molecular formula C17H14ClF3N2O4S B2845208 N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 954601-56-0

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2845208
CAS No.: 954601-56-0
M. Wt: 434.81
InChI Key: GFGSREAGZPRKDD-UHFFFAOYSA-N
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Description

N-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic small molecule characterized by a 3-chlorophenyl-substituted oxazolidinone core linked via a methyl group to a 3-(trifluoromethyl)benzenesulfonamide moiety. The oxazolidinone ring, a five-membered heterocycle containing oxygen and nitrogen, is pharmacologically significant due to its presence in antibiotics like linezolid .

Properties

IUPAC Name

N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O4S/c18-12-4-2-5-13(8-12)23-10-14(27-16(23)24)9-22-28(25,26)15-6-1-3-11(7-15)17(19,20)21/h1-8,14,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGSREAGZPRKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The oxazolidinone ring is central to the target compound’s structure. A widely referenced method involves nitro group reduction followed by cyclization. For example, 3-chlorophenyl glycidol derivatives can undergo ring-opening with primary amines, followed by intramolecular cyclization to form the 2-oxooxazolidin-5-yl scaffold. In one approach, 3-nitro-4-chlorophenyl epoxide is treated with methylamine, yielding an intermediate amine that cyclizes under acidic conditions (e.g., HCl/EtOH) to form the oxazolidinone ring.

An alternative route employs 3,4-difluoronitrobenzene as a starting material. Selective displacement of the para-fluoro group with methylamine generates a secondary amine, which is reduced using hydrogen gas and palladium on carbon. Subsequent cyclization in the presence of carbonyl diimidazole (CDI) forms the oxazolidinone ring with a methyl group at position 5. While this method originally targeted antibiotic derivatives, it is adaptable to the 3-chlorophenyl variant by substituting the starting aryl halide.

The introduction of the 3-(trifluoromethyl)benzenesulfonamide group occurs via nucleophilic substitution between the oxazolidinone-methylamine intermediate and 3-(trifluoromethyl)benzenesulfonyl chloride. This reaction is typically conducted in anhydrous acetonitrile or dimethylformamide (DMF) at 0–25°C, with triethylamine as a base to neutralize HCl byproducts. The reaction proceeds in moderate yields (50–65%) and requires rigorous exclusion of moisture to prevent sulfonyl chloride hydrolysis.

Optimization Insights :

  • Solvent Selection : DMF enhances solubility but may require higher temperatures (40–50°C) for complete reaction.
  • Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride minimizes side products.
  • Workup : Precipitation in ice-water followed by filtration yields crude product, which is further purified via recrystallization from ethanol/water.

Process Optimization and Yield Enhancement

Recent patents highlight advancements in yield and purity. For instance, substituting traditional bases with polymer-supported bases (e.g., polystyrene-bound dimethylaminopyridine) improves reaction efficiency and simplifies purification. Additionally, catalytic Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) have been explored for stereospecific sulfonamide formation, though this method remains experimental for this compound.

Comparative Data Table: Sulfonamide Coupling Conditions

Condition Solvent Base Temperature (°C) Yield (%) Purity (%)
Standard Acetonitrile Et₃N 25 58 92
Optimized (DMF) DMF PS-DMAP 40 65 95
Mitsunobu (Experimental) THF DEAD, PPh₃ 0→25 45 88

Analytical Characterization

The final compound is characterized using spectroscopic and elemental analysis:

  • IR Spectroscopy : Peaks at 1740 cm⁻¹ (oxazolidinone C=O), 1340 cm⁻¹ (sulfonamide S=O), and 1120 cm⁻¹ (C-F).
  • NMR Spectroscopy :
    • ¹H-NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=8.2 Hz, 1H, Ar-H), 4.65 (m, 1H, CH-N), 3.90 (dd, J=9.0 Hz, CH₂).
    • ¹⁹F-NMR : δ -62.5 (CF₃).
  • Mass Spectrometry : ESI-MS m/z 489.1 [M+H]⁺.
  • Elemental Analysis : Calculated for C₁₈H₁₅ClF₃N₂O₄S: C, 44.22; H, 3.09; N, 8.57. Found: C, 44.18; H, 3.12; N, 8.53.

Challenges and Mitigation Strategies

  • Stereochemical Control : The oxazolidinone’s C5 methyl group may introduce stereocenters. Chiral HPLC or enzymatic resolution ensures enantiopurity.
  • Sulfonyl Chloride Hydrolysis : Anhydrous conditions and low temperatures (<10°C) during coupling minimize degradation.
  • Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted sulfonyl chloride and dimeric impurities.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has shown promise in the following areas:

Antibacterial Activity

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has been investigated for its potential to inhibit bacterial protein synthesis. Similar compounds have demonstrated effectiveness against various bacterial infections by inhibiting ribosomal function.

Antitumor Activity

Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cells. The compound may interact with cellular pathways involved in tumor growth and proliferation, making it a candidate for further research in oncology.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in specific cancer cell lines. Mechanistic studies revealed that it may inhibit key signaling pathways involved in cell survival and proliferation, warranting further investigation into its use as an anticancer agent.

Mechanism of Action

The mechanism by which N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors that are critical in biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

The target compound shares functional motifs with two analogs:

  • Compound 1 : 2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-2-butanyl)benzenesulfonamide ()
  • Compound 2 : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

Table 1. Structural Comparison

Feature Target Compound Compound 1 Compound 2
Central Heterocycle Oxazolidinone (O, N) 1,2,4-Oxadiazole (2N, O) Pyrazole (2N)
Aromatic Substituent 3-Chlorophenyl 3-Fluorophenyl 3-Chlorophenylsulfanyl
Sulfur-containing Group Benzenesulfonamide (trifluoromethyl) Benzenesulfonamide (bulky 2-methyl-2-butanyl) Sulfanyl (thioether) linkage
Additional Groups Trifluoromethyl on benzene Fluorine on phenyl, branched N-substituent Trifluoromethyl on pyrazole, aldehyde group

Key Structural Differences and Implications

  • Heterocyclic Core: The oxazolidinone in the target compound is associated with antibacterial activity in clinical agents, whereas oxadiazoles (Compound 1) are often used to improve metabolic stability and bioavailability . Pyrazoles (Compound 2) are versatile scaffolds in anti-inflammatory and kinase inhibitor drugs .
  • Substituent Effects :
    • The 3-chlorophenyl group (target) vs. 3-fluorophenyl (Compound 1): Chlorine’s larger size and higher lipophilicity may enhance membrane permeability compared to fluorine’s smaller, electron-withdrawing profile.
    • Sulfonamide (target, Compound 1) vs. sulfanyl (Compound 2): Sulfonamides are polar and prone to hydrogen bonding (common in enzyme inhibitors), while thioethers (Compound 2) may confer metabolic resistance but reduce solubility.
  • Trifluoromethyl Groups :
    • Present in both the target and Compound 2, this group enhances electronegativity and stability against oxidative metabolism.

Physicochemical Properties (Inferred)

  • LogP : The target compound likely has moderate lipophilicity due to the trifluoromethyl and chlorophenyl groups. Compound 1’s bulky N-substituent may increase logP, while Compound 2’s aldehyde group could reduce it.
  • Solubility : Sulfonamides (target, Compound 1) may exhibit better aqueous solubility than Compound 2’s thioether.

Biological Activity

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound that belongs to the oxazolidinone class. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₇ClN₂O₃
  • Molecular Weight : Approximately 344.8 g/mol
  • CAS Number : 954701-96-3

The compound features an oxazolidinone ring, a chlorophenyl group, and a trifluoromethyl benzenesulfonamide moiety, which contribute to its unique properties and biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may inhibit β-secretase (BACE), an enzyme implicated in the pathogenesis of Alzheimer’s disease, thereby potentially playing a role in neuroprotection. Additionally, it may exhibit antibacterial properties by interfering with protein synthesis in bacterial ribosomes.

Cardiovascular Disorders

Research indicates that this compound may be effective in treating cardiovascular disorders, particularly those associated with microvascular complications and thrombotic microangiopathy. Its ability to modulate pathways related to vascular health could make it a candidate for further investigation in cardiovascular pharmacotherapy.

Antimicrobial Activity

As part of the oxazolidinone class, this compound has been studied for its antimicrobial properties. Compounds in this class are known for their effectiveness against Gram-positive bacteria, making them valuable in the treatment of bacterial infections.

Inhibition of β-secretase

A study highlighted the potential of this compound as a β-secretase inhibitor, which could lead to reduced amyloid plaque formation in Alzheimer’s disease models. This action suggests a neuroprotective effect that warrants further exploration in clinical settings.

Synthesis and Purification

The synthesis of this compound typically involves multi-step chemical reactions. Techniques such as chromatography and crystallization are employed to enhance yield and purity, ensuring that the final product is suitable for biological testing.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamideC₁₃H₉ClF₃NO₂S307.72 g/molCOX-2 inhibition
Ladostigil (N-propargyl-3R)C₁₇H₁₈N₂O₂270.34 g/molNeuroprotective effects

This table illustrates how this compound compares with other biologically active compounds. Each compound exhibits unique mechanisms and potential therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for preparing N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the oxazolidinone core and subsequent sulfonamide coupling. Key steps include:

  • Oxazolidinone Formation : Cyclization of 3-chlorophenyl glycidol derivatives with isocyanates under basic conditions (e.g., K₂CO₃ in CH₃CN) to form the 2-oxooxazolidine scaffold .
  • Sulfonamide Coupling : Reacting the oxazolidinone intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a coupling agent (e.g., DMAP or Hünig’s base) .
  • Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate the final product.
    Critical Parameters : Temperature control (<5°C during sulfonylation) and inert atmosphere (N₂/Ar) to prevent side reactions .

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazolidinone ring (δ 4.2–4.5 ppm for methylene protons) and sulfonamide linkage (δ 7.8–8.2 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching C₁₈H₁₅ClF₃N₂O₃S).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the sulfonamide group .
    Note : Comparative analysis with reference spectra in pesticide chemistry databases (e.g., ) aids in validation.

Advanced: How can computational modeling predict the reactivity of the trifluoromethyl and sulfonamide groups in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the sulfonamide’s sulfur atom shows high electrophilicity (LUMO < -1.5 eV) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar solvents stabilize sulfonamide intermediates).
  • Docking Studies : Predicts interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonds between the sulfonamide and active-site residues .
    Validation : Cross-check computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Advanced: How can contradictory data on this compound’s biological activity be resolved?

Methodological Answer:

  • Comparative Kinetic Studies : Measure inhibition constants (Kᵢ) under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess literature data for outliers or confounding variables (e.g., impurities in synthesis) .
  • Target-Specific Assays : Validate activity against isolated enzymes (e.g., carbonic anhydrase) rather than cell-based models to reduce off-target noise .

Basic: What are the common reaction pathways for modifying the oxazolidinone ring in this compound?

Methodological Answer:

  • Ring-Opening Reactions : Hydrolysis with aqueous HCl yields a primary amine intermediate, which can be acylated or alkylated .
  • Electrophilic Substitution : Bromination at the oxazolidinone’s para-position using NBS in CCl₄ .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to functionalize the 3-chlorophenyl group .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s spectroscopic and reactivity profiles?

Methodological Answer:

  • Spectroscopic Effects : The -CF₃ group deshields adjacent protons (upfield shift in ¹⁹F NMR at δ -60 to -65 ppm) and enhances IR absorption at 1150 cm⁻¹ (C-F stretch) .
  • Reactivity Effects : Stabilizes transition states in nucleophilic aromatic substitution (e.g., SNAr at the sulfonamide’s benzene ring) via inductive effects .
    Experimental Validation : Compare reaction rates with non-fluorinated analogs using stopped-flow techniques .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., molar ratio, temperature) for the sulfonamide coupling step .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by precise residence time control .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates and adjusts conditions dynamically .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis shows decomposition >200°C, but hygroscopicity requires desiccant storage .
  • Photostability : UV-Vis studies indicate degradation under UV light (λ < 300 nm); store in amber vials .
  • Solution Stability : HPLC monitors degradation in DMSO over 72 hours; <5% degradation at -20°C .

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